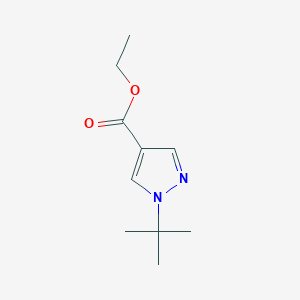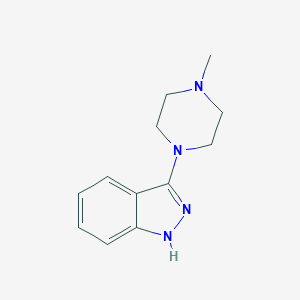
3-(4-Methylpiperazin-1-YL)-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylpiperazin-1-YL)-1H-indazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of indazole derivatives and has been found to possess various biological activities. In
Wirkmechanismus
The mechanism of action of 3-(4-Methylpiperazin-1-YL)-1H-indazole is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various molecular targets, including enzymes, receptors, and ion channels. For instance, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. It has also been found to bind to the GABA-A receptor, a receptor involved in anxiety and sedation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-Methylpiperazin-1-YL)-1H-indazole have been extensively studied. It has been found to induce apoptosis, a programmed cell death, in cancer cells. It has also been reported to inhibit the growth of various microorganisms, including bacteria and fungi. Moreover, this compound has been found to reduce inflammation and pain by inhibiting the production of prostaglandins. Additionally, it has been found to modulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-Methylpiperazin-1-YL)-1H-indazole in lab experiments include its broad spectrum of biological activities, its potency, and its selectivity towards specific molecular targets. However, the limitations of this compound include its poor solubility in water, its potential toxicity, and its limited stability under certain experimental conditions.
Zukünftige Richtungen
The future directions for the research on 3-(4-Methylpiperazin-1-YL)-1H-indazole include the development of more efficient synthesis methods, the identification of its molecular targets, and the elucidation of its mechanism of action. Moreover, further studies are needed to determine the safety and efficacy of this compound in preclinical and clinical trials. Additionally, the potential use of this compound in the treatment of neurological disorders and other diseases needs to be explored further.
Wissenschaftliche Forschungsanwendungen
3-(4-Methylpiperazin-1-YL)-1H-indazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer, antimicrobial, antifungal, and anti-inflammatory activities. It has also been reported to possess potent analgesic, anxiolytic, and antidepressant properties. Moreover, this compound has been found to be a promising candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's diseases.
Eigenschaften
CAS-Nummer |
131634-01-0 |
|---|---|
Molekularformel |
C12H16N4 |
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
3-(4-methylpiperazin-1-yl)-1H-indazole |
InChI |
InChI=1S/C12H16N4/c1-15-6-8-16(9-7-15)12-10-4-2-3-5-11(10)13-14-12/h2-5H,6-9H2,1H3,(H,13,14) |
InChI-Schlüssel |
QEGQWEDKMMRTLW-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=NNC3=CC=CC=C32 |
Kanonische SMILES |
CN1CCN(CC1)C2=NNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



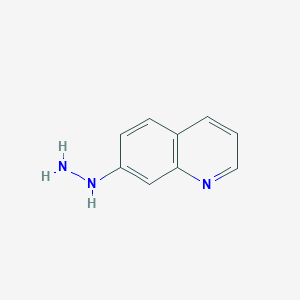

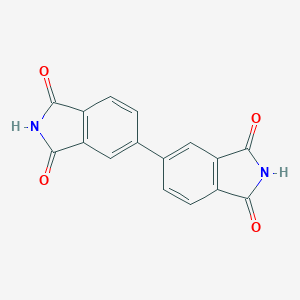
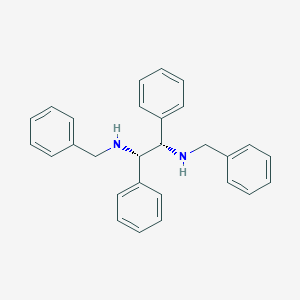
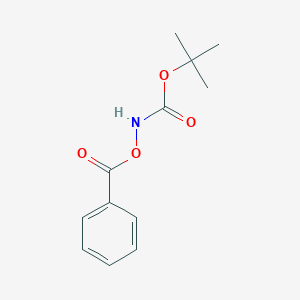


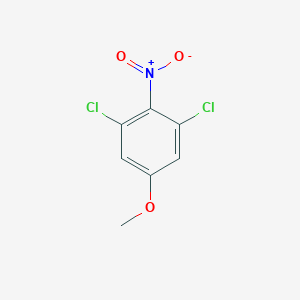
![3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B178490.png)
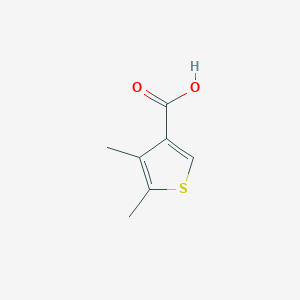
![1-benzyl-1H-imidazo[4,5-b]pyridine](/img/structure/B178492.png)
![Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane](/img/structure/B178495.png)
